molecular formula C13H9N3O2 B2936469 4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid CAS No. 1784219-73-3

4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid

Cat. No.: B2936469
CAS No.: 1784219-73-3
M. Wt: 239.234
InChI Key: XJOIZBSJIYWZRD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3) . FGFRs play an essential role in various types of tumors , while JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against FGFR1, 2, and 3 . It also acts as a potent, moderately selective JAK3 inhibitor .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers . On the other hand, JAK3 is specifically associated with the common γc subunit of cytokine receptors of interleukins (ILs), all of which are involved in differentiation, proliferation, and survival of T cells .

Pharmacokinetics

One study suggested that a related compound exhibited poor in vitro metabolic stability, which was reflected in the in vivo pharmacokinetic profiles .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells . Furthermore, it showed an immunomodulating effect on interleukin-2-stimulated T cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like amines or ethers .

Scientific Research Applications

4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential as a therapeutic agent, particularly as an inhibitor of FGFRs, which are implicated in various cancers.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets 4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid apart is its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable lead compound for the development of new cancer therapies .

Properties

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)11-6-8(1-3-14-11)10-5-9-2-4-15-12(9)16-7-10/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOIZBSJIYWZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=CC(=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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